molecular formula C17H22O5 B1236140 [(1S,4R,7E,10R,11R)-4,8-dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] acetate

[(1S,4R,7E,10R,11R)-4,8-dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] acetate

Cat. No. B1236140
M. Wt: 306.4 g/mol
InChI Key: ODYJJNFWFYUXSS-CTSUEIOESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lipiferolide is a gamma-lactone.

Scientific Research Applications

Crystal Structure Analysis

The research on similar compounds, like the crystal structure of (1S,2R,4R,9S,11S,12R)-9α-hydroxy-4,8-dimethyl-12-[(thiomorpholin-4-yl)methyl]-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one, reveals details about their molecular arrangement. Such compounds are synthesized from hydroxyparthenolide, isolated from Anvillea radiata, and feature complex fused ring systems with various conformations and hydrogen bonding interactions (Benharref et al., 2015).

Structural Modifications and Derivatives

Studies on derivatives like (11R,13R)-13-(Tetralin-1-ylamino)-4,5-epoxy-11,13-dihydrocostunolide showcase how structural modifications influence the molecular configuration and properties. These modifications are crucial in exploring the potential applications of such compounds in various fields (Nasim et al., 2008).

Chemical Properties and Interactions

Research into compounds like 9α-Hydroxy-12-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4,8-dimethyl-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one informs us about the chemical properties and potential interactions of similar compounds. These studies are significant for understanding the physical and chemical characteristics that define their behavior in various conditions and potential uses (Moumou et al., 2012).

Synthetic Pathways and Extraction

Understanding the synthesis and extraction of these compounds is essential. For instance, the isolation of 9α-hydroxyparthenolide from Anvillea radiata and its subsequent use in synthesizing various derivatives highlights the importance of natural sources and synthetic techniques in accessing such complex molecules for research (Moumou et al., 2011).

properties

Product Name

[(1S,4R,7E,10R,11R)-4,8-dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] acetate

Molecular Formula

C17H22O5

Molecular Weight

306.4 g/mol

IUPAC Name

[(1S,4R,7E,10R,11R)-4,8-dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] acetate

InChI

InChI=1S/C17H22O5/c1-9-6-5-7-17(4)15(22-17)14-13(10(2)16(19)21-14)12(8-9)20-11(3)18/h6,12-15H,2,5,7-8H2,1,3-4H3/b9-6+/t12-,13-,14+,15?,17-/m1/s1

InChI Key

ODYJJNFWFYUXSS-CTSUEIOESA-N

Isomeric SMILES

C/C/1=C\CC[C@@]2(C(O2)[C@@H]3[C@@H]([C@@H](C1)OC(=O)C)C(=C)C(=O)O3)C

Canonical SMILES

CC1=CCCC2(C(O2)C3C(C(C1)OC(=O)C)C(=C)C(=O)O3)C

synonyms

lipiferolide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
[(1S,4R,7E,10R,11R)-4,8-dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] acetate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
[(1S,4R,7E,10R,11R)-4,8-dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] acetate
Reactant of Route 3
Reactant of Route 3
[(1S,4R,7E,10R,11R)-4,8-dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] acetate
Reactant of Route 4
[(1S,4R,7E,10R,11R)-4,8-dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] acetate
Reactant of Route 5
Reactant of Route 5
[(1S,4R,7E,10R,11R)-4,8-dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] acetate
Reactant of Route 6
Reactant of Route 6
[(1S,4R,7E,10R,11R)-4,8-dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] acetate

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